

Application Note: Isoamyl Propionate as an Analytical Standard

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Compound of Interest

Compound Name: *Isoamyl propionate*

Cat. No.: B085461

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information and protocols for the use of **isoamyl propionate** (also known as isopentyl propionate) as a standard in analytical chemistry. Due to its characteristic fruity odor, stability, and chromatographic behavior, it is particularly suitable as an internal standard for the quantification of volatile and semi-volatile organic compounds in various matrices. This note covers its physicochemical properties, standard preparation, and a detailed protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction to Isoamyl Propionate

Isoamyl propionate (CAS: 105-68-0) is an organic ester formed from isoamyl alcohol and propionic acid.^[1] It is a colorless liquid recognized by its sweet, fruity aroma reminiscent of apricot and pineapple.^{[2][3][4]} In analytical chemistry, an ideal internal standard should be a stable compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.^{[5][6]} **Isoamyl propionate** fits these criteria for many applications involving the analysis of flavor and fragrance compounds, as well as other esters and volatile organics. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.^[5] ^[7]

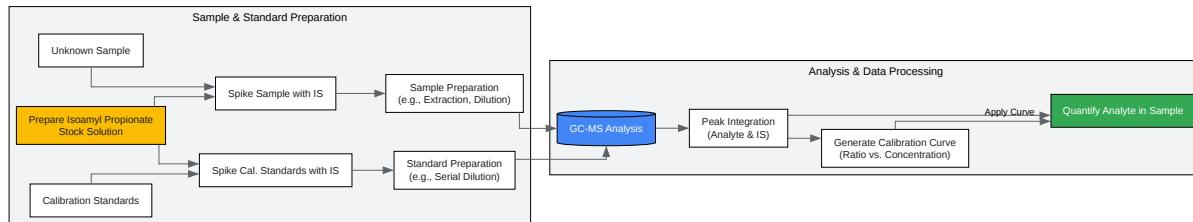
Physicochemical Properties and Specifications

For its use as an analytical standard, **isoamyl propionate** should be of high purity, typically $\geq 98\%$, as determined by Gas Chromatography (GC).[\[1\]](#)[\[8\]](#)[\[9\]](#)

| Property | Value | Reference |
|---------------------------------------|---|---|
| IUPAC Name | 3-methylbutyl propanoate | [2] |
| CAS Number | 105-68-0 | [3] |
| Molecular Formula | C ₈ H ₁₆ O ₂ | [2] [3] |
| Molecular Weight | 144.21 g/mol | [2] [10] [11] |
| Appearance | Colorless liquid | [1] [2] [10] |
| Odor | Sweet, fruity (apricot, pineapple-like) | [2] [4] |
| Boiling Point | 156-161 °C at 760 mmHg | [2] [3] [4] |
| Density | 0.866 - 0.871 g/mL at 25 °C | [2] [3] [4] |
| Refractive Index (n _{20/D}) | 1.405 - 1.409 | [2] [3] |
| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils. | [2] [3] |
| Purity (as standard) | $\geq 98\%$ (GC) | [1] [8] [9] |

Logical Workflow for Using an Internal Standard

The use of an internal standard (IS) is a fundamental technique to ensure accuracy in quantitative chromatography. The process involves adding a known amount of the IS to every sample, standard, and blank, ideally at the very beginning of the sample preparation process. This allows the IS to account for analyte loss during extraction, derivatization, and injection, as well as for minor variations in instrument performance.



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Caption: Workflow for quantitative analysis using an internal standard (IS).

Experimental Protocol: Quantification of Flavor Esters in a Beverage Matrix

This protocol details the use of **isoamyl propionate** as an internal standard for the quantification of other flavor esters (e.g., ethyl acetate, isoamyl acetate) in a beverage sample using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

4.1. Principle

A known concentration of **isoamyl propionate** (Internal Standard) is added to the beverage sample. Volatile compounds, including the target analytes and the internal standard, are extracted from the headspace above the sample using an SPME fiber. The fiber is then desorbed in the hot GC inlet, and the compounds are separated and detected by MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.2. Materials and Reagents

- **Isoamyl Propionate** Standard: Purity ≥98%
- Target Analyte Standards: (e.g., ethyl acetate, isoamyl acetate), Purity ≥98%
- Solvent: Methanol or Ethanol, GC grade
- Deionized Water
- Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4h to remove volatile contaminants.
- Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
- SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

4.3. Preparation of Standards

- Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **isoamyl propionate**, dissolve in methanol, and dilute to a final volume of 100 mL in a volumetric flask.
- Analyte Stock Solution (1000 µg/mL): Prepare a stock solution for each target analyte in the same manner as the IS stock solution.
- Calibration Standards: Prepare a series of calibration standards in headspace vials. For each standard:
 - Add 5 mL of a model beverage matrix (e.g., 10% ethanol in water).
 - Spike with appropriate volumes of the analyte stock solutions to achieve a concentration range (e.g., 10-500 µg/L).
 - Spike each vial with the IS stock solution to a constant final concentration (e.g., 100 µg/L).
 - Add 1.5 g of NaCl to each vial to increase the ionic strength and promote partitioning of volatiles into the headspace.
 - Seal the vials immediately.

4.4. Sample Preparation

- Place 5 mL of the beverage sample into a 20 mL headspace vial.
- Spike the sample with the IS stock solution to the same final concentration used in the calibration standards (100 µg/L).
- Add 1.5 g of NaCl.
- Seal the vial immediately and vortex for 30 seconds.

4.5. HS-SPME-GC-MS Analysis

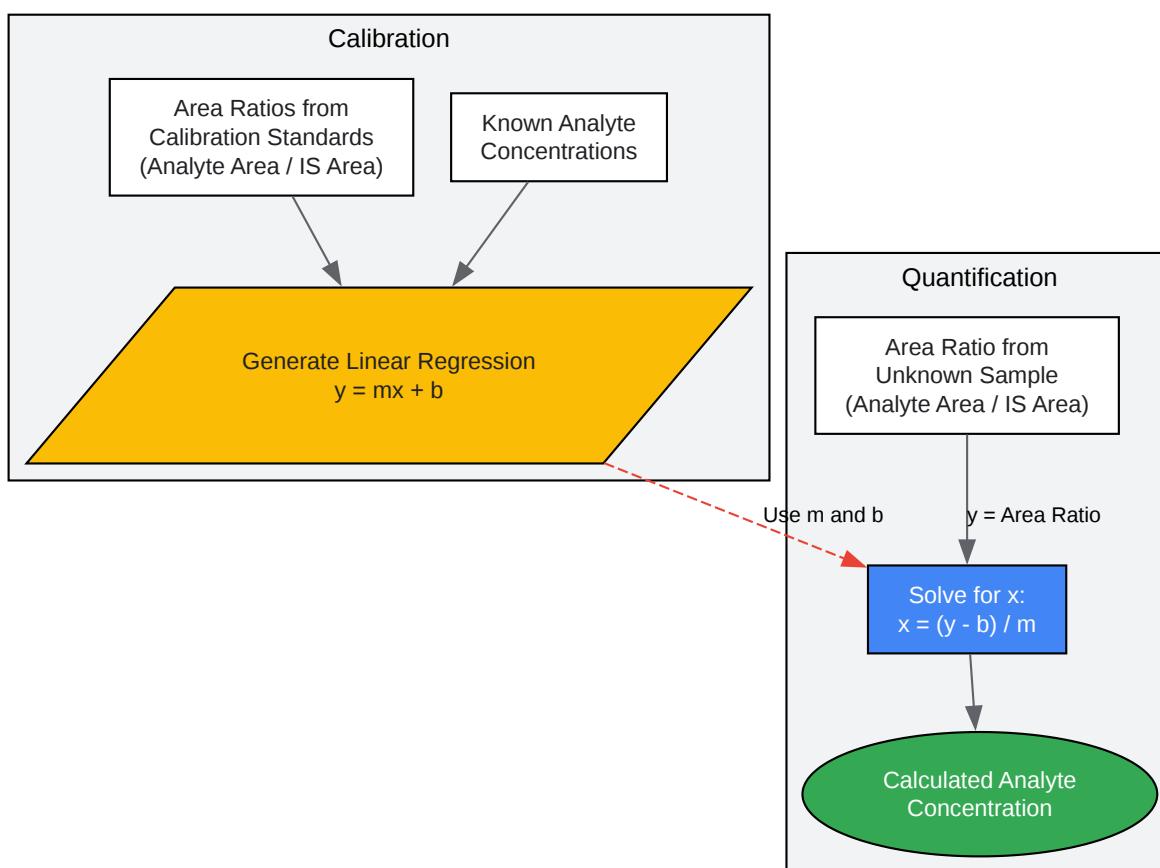
The following table provides typical instrument parameters. These should be optimized for the specific instrument and analytes.

| Parameter | Setting |
|------------------------|--|
| HS-SPME Autosampler | |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode, 250 °C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C, hold 5 min |
| Mass Spectrometer (MS) | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

4.6. Data Processing and Quantification

- Identify Peaks: Confirm the identity of target analytes and the internal standard by comparing their retention times and mass spectra with those of the prepared standards.
- Integrate Peaks: Obtain the peak areas for each target analyte and for **isoamyl propionate** (IS).

- Construct Calibration Curve: For each analyte, plot the ratio of its peak area to the IS peak area (AreaAnalyte / AreaIS) against the analyte's concentration in the calibration standards. Perform a linear regression to obtain the calibration curve equation ($y = mx + c$).
- Calculate Sample Concentration: Using the peak area ratio from the unknown sample, calculate the concentration of the analyte using the regression equation from the calibration curve.



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Caption: Logical diagram of the internal standard calibration and quantification process.

Safety and Handling

Isoamyl propionate is a flammable liquid and vapor.[\[11\]](#) Handle in accordance with good industrial hygiene and safety practices.[\[10\]](#) Work in a well-ventilated area or fume hood and keep away from sources of ignition.[\[1\]](#)[\[11\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses, chemically resistant gloves, and a lab coat.[\[10\]](#) Store in a cool, tightly closed container.[\[3\]](#)[\[11\]](#)

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